![molecular formula C18H18ClNO2 B6382278 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261970-28-8](/img/structure/B6382278.png)
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow crystalline solid with a molecular weight of 278.59 g/mol. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is soluble in water, ethanol, and methanol, and is insoluble in ether, chloroform, and benzene. It is a widely used reagent in organic synthesis, as well as in the study of various biochemical and physiological processes.
Wirkmechanismus
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) acts as an inhibitor of enzymes, such as phosphatases and kinases. It has been shown to inhibit the activity of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Additionally, it has been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase pathway.
Biochemical and Physiological Effects
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Additionally, it has been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase pathway. Furthermore, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is widely available. Additionally, it is easily soluble in water, ethanol, and methanol, and is insoluble in ether, chloroform, and benzene. However, it is important to note that it is a toxic compound and should be handled with care.
Zukünftige Richtungen
The potential future directions for research involving 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) include further investigation into its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of pharmaceuticals and agrochemicals. Furthermore, research could be conducted into its potential use as an inhibitor of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Finally, research could be conducted into its potential use as a modulator of cellular signaling pathways, such as the mitogen-activated protein kinase pathway.
Synthesemethoden
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) can be synthesized from piperidine, chlorobenzene, and anhydrous potassium carbonate. The method of synthesis involves the reaction of piperidine, chlorobenzene, and anhydrous potassium carbonate in a solvent such as ethanol. The reaction is carried out at a temperature of 100-110°C for 3-4 hours. The product is then cooled to room temperature and filtered to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and as a starting material for the synthesis of various other compounds. It is also used as a catalyst in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used in the study of various biochemical and physiological processes, such as the inhibition of enzymes, the regulation of gene expression, and the modulation of cellular signaling pathways.
Eigenschaften
IUPAC Name |
[4-(3-chloro-4-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-12-15(8-9-17(16)21)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHLIJRKOADAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686200 |
Source


|
| Record name | (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-28-8 |
Source


|
| Record name | (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



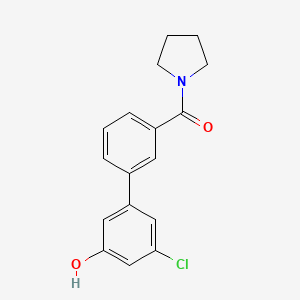

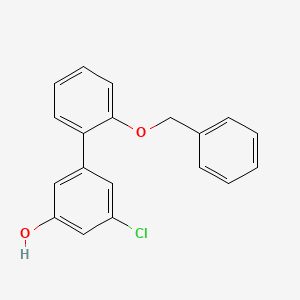


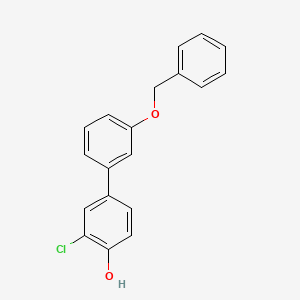


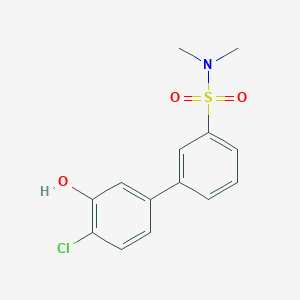

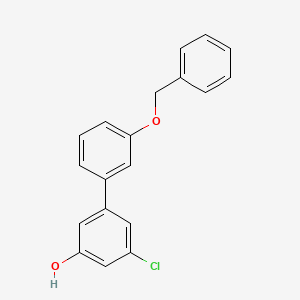
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)